molecular formula C19H26N2O2 B11268046 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide

Cat. No.: B11268046
M. Wt: 314.4 g/mol
InChI Key: VXJDPZFFLBGJJO-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide is an organic compound that belongs to the class of quinolones It features a cyclopentyl group, a tetrahydroquinoline moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline core.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with the tetrahydroquinoline core in the presence of a Lewis acid catalyst.

    Formation of the Propanamide Group: The final step involves the acylation of the amine group on the tetrahydroquinoline core with a propanoyl chloride derivative under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and Friedel-Crafts alkylation, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction of the carbonyl group can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanamide
  • 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pentanamide
  • 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)hexanamide

Uniqueness

The uniqueness of 3-cyclopentyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-cyclopentyl-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)propanamide

InChI

InChI=1S/C19H26N2O2/c1-2-21-17-10-9-16(13-15(17)8-12-19(21)23)20-18(22)11-7-14-5-3-4-6-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,22)

InChI Key

VXJDPZFFLBGJJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3CCCC3

Origin of Product

United States

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